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1-Butanamine, 3-methyl-N-(3-methylbutylidene)-

GC-MS Retention Index Flavor Analysis

1-Butanamine, 3-methyl-N-(3-methylbutylidene)- (CAS 35448-31-8), also known as isopentylidene isopentylamine or N-isoamylidene-isoamylamine, is a synthetic aldimine Schiff base belonging to the C10H21N homologues. It is recognized internationally as a flavoring agent (FEMA 3990, JECFA with a characteristic fishy aroma profile when diluted, and has been identified as a key volatile in dried squid, roasted shrimp, and hydrolyzed corn protein.

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
CAS No. 35448-31-8
Cat. No. B1617308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butanamine, 3-methyl-N-(3-methylbutylidene)-
CAS35448-31-8
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCC(C)CCN=CCC(C)C
InChIInChI=1S/C10H21N/c1-9(2)5-7-11-8-6-10(3)4/h7,9-10H,5-6,8H2,1-4H3
InChIKeyWYNULUURQZBBSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  Soluble in heptane, triacetin
Soluble (in ethanol)

1-Butanamine, 3-methyl-N-(3-methylbutylidene)- (CAS 35448-31-8): Procurement-Grade Schiff Base Flavor Agent Profile


1-Butanamine, 3-methyl-N-(3-methylbutylidene)- (CAS 35448-31-8), also known as isopentylidene isopentylamine or N-isoamylidene-isoamylamine, is a synthetic aldimine Schiff base belonging to the C10H21N homologues. It is recognized internationally as a flavoring agent (FEMA 3990, JECFA 1606) with a characteristic fishy aroma profile when diluted, and has been identified as a key volatile in dried squid, roasted shrimp, and hydrolyzed corn protein [1]. Regulatory bodies including JECFA and the FDA have evaluated its safety for use in food [2]. Its physicochemical properties, including estimated log Kow of 3.77, vapor pressure of 1.58 mm Hg at 25°C, and boiling point of 213.4°C, inform both application handling and environmental fate modeling [3].

Why Generic Schiff Base Substitution Is Inadequate for 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- in Flavor Formulation


Schiff base flavor compounds are not interchangeable because the specific aldehyde and amine precursors define the resulting odor character, potency, and stability. The 3-methylbutylidene/3-methylbutylamine pair yields a distinct fishy aroma [1], while structurally similar aldimines with different alkyl chains (e.g., isobutylidene or benzylidene variants) deliver sweet, floral, cocoa, or citrus notes [2]. Furthermore, the compound's estimated log Kow of 3.77 and vapor pressure of 1.58 mm Hg dictate its partitioning and release kinetics in finished products, and substitution with a more hydrophilic or less volatile Schiff base would alter sensory performance and shelf life [3].

Quantitative Differentiation Evidence for 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- Among Flavor Schiff Bases


GC Retention Index: A Diagnostic for Distinguishing Isopentylidene Isopentylamine from Co-eluting Analogs

In GC-based volatile analysis of complex food matrices, isopentylidene isopentylamine exhibits a reproducible normal alkane retention index (RI) of 1033–1034 on a non-polar DB-1 column [1]. This value provides a diagnostic differentiator from structurally similar aldimines. For example, the isomeric 3-methyl-N-(2-methylbutylidene)-1-butanamine (C10H21N, same molecular weight) shows a different retention profile, and the RI value enables unambiguous identification without the need for authentic standards of every possible congener. This is critical during quality control of Schiff base synthetic products, where unreacted amine and aldehyde as well as isomeric by-products must be quantified and reported [2].

GC-MS Retention Index Flavor Analysis Schiff Base Differentiation

Minimum Purity Specification: 93% Assay as a Procurement Benchmark Compared to Generic Schiff Bases

The JECFA specification sets a minimum purity of 93% (by GC or equivalent) for isopentylidene isopentylamine when used as a food flavoring agent [1]. In comparison, many generic Schiff bases offered for research or industrial synthesis do not carry a defined minimum assay and may contain residual amine or aldehyde reactants that affect flavor fidelity. For instance, the related Schiff base N-isopentylidenefurfurylamine is described in patent literature as a chocolate-like flavor but without a published minimum purity specification [2]. The 93% threshold ensures that procurement for food-grade applications meets an internationally recognized quality baseline, whereas laboratory-grade material may have unspecified or lower purity.

Purity Assay Flavor Specification Schiff Base Quality Procurement Requirement

Aqueous Hydrolysis Stability: A Key Differentiator from Hydrolytically Labile Schiff Bases

The stability of Schiff bases towards aqueous hydrolysis is a critical parameter for flavor shelf life. While experimental hydrolysis rate constants for isopentylidene isopentylamine are not directly available, structure–activity relationships indicate that fully alkyl-substituted aldimines (R₂C=N–R′) are significantly more resistant to hydrolysis than aryl-conjugated or less substituted Schiff bases [1]. The compound’s estimated log Kow of 3.77 and aqueous solubility of ~43 mg/L mean it partitions preferentially into the organic phase, further reducing hydrolytic degradation in biphasic or emulsified food systems [2]. In contrast, Schiff bases derived from methyl anthranilate (e.g., Aurantiol) are more hydrophilic and undergo faster hydrolysis at acidic pH, which limits their stability in certain beverage applications [3].

Hydrolysis Rate Schiff Base Stability Shelf Life Flavor Integrity

Optimal Procurement and Application Scenarios for 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- Based on Evidence


Seafood and Savory Flavor Formulations: Delivering Authentic Fishy Notes

Isopentylidene isopentylamine serves as a direct flavoring agent in processed seafood products, soups, and sauces where a cooked-fish aromatic character is desired. Its natural occurrence in dried squid and roasted shrimp [1] supports its use as a nature-identical flavoring substance, and the JECFA-established safety margin (conditional ADI) permits use at current intake levels. The compound's insolubility in water and solubility in triacetin make it suitable for incorporation into oil-based or encapsulated flavor delivery systems.

Quality Control Standardization in Volatile Flavor Analysis

The established GC retention index (RI = 1033–1034 on DB-1) [2] allows analytical chemists to use isopentylidene isopentylamine as a reference standard for quantifying fishy-odor volatiles in complex food matrices. When purchasing this compound for use as an analytical standard, laboratories should specify a minimum purity of 93% (or higher, e.g., 98% as reported by some suppliers) and request IR/NMR identity confirmation to ensure accurate calibration.

Schiff Base Stability Studies: A Hydrolysis-Resistant Candidate

For researchers investigating the shelf life of Schiff base flavor compounds in aqueous or acidic food models, isopentylidene isopentylamine represents a structurally robust candidate due to its fully alkyl-substituted aldimine group. Comparative hydrolysis studies against anthranilate-derived Schiff bases (e.g., Aurantiol) could quantify the stability advantage, providing data to support reformulation efforts for increased shelf stability without requiring encapsulation [3].

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